8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Catalog No.
S6636366
CAS No.
1326809-52-2
M.F
C18H23NO4
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]...

CAS Number

1326809-52-2

Product Name

8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

IUPAC Name

8-methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H23NO4/c1-12-7-9-18(10-8-12)19(15(11-23-18)17(21)22)16(20)14-6-4-3-5-13(14)2/h3-6,12,15H,7-11H2,1-2H3,(H,21,22)

InChI Key

UZZWUHNYLUYXJZ-UHFFFAOYSA-N

SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C

8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a carboxylic acid functional group and is notable for its potential applications in medicinal chemistry and biological research. Its molecular formula is C18H23NO4C_{18}H_{23}NO_{4} with a molecular weight of approximately 317.38 g/mol. The compound's structure includes a 1-oxa-4-azaspiro framework, which contributes to its unique chemical properties and biological activities.

The chemical reactivity of 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be explored through various synthetic pathways:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: The carboxylic acid can react with amines to form amides.
  • Reduction: The carbonyl groups may undergo reduction to form alcohols or other derivatives.
  • Cyclization Reactions: The spirocyclic structure allows for potential intramolecular cyclization, which can lead to the formation of more complex structures.

These reactions are typically conducted under controlled conditions to optimize yield and purity.

Research into the biological activity of 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has indicated potential antimicrobial and anticancer properties. The compound may interact with specific biological targets, such as enzymes or receptors, leading to modulation of biological pathways. Studies suggest that compounds with similar structural motifs often exhibit significant biological activities, making this compound a candidate for further pharmacological investigation.

The synthesis of 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors, including aromatic ketones and amines.
  • Cyclization Reaction: Key steps often include cyclization reactions that form the spirocyclic structure, which may involve nucleophilic substitutions or condensation reactions.
  • Functionalization: Introduction of functional groups such as carboxylic acids or esters is performed through standard organic transformations.
  • Purification: Final products are purified using techniques like recrystallization or chromatography to obtain high-purity compounds suitable for biological testing.

8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several potential applications:

  • Medicinal Chemistry: As a lead compound for the development of new therapeutic agents targeting various diseases.
  • Biological Research: Used in studies investigating enzyme inhibition or receptor modulation.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid focus on its binding affinity to specific enzymes or receptors. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with biological targets.
  • In Vitro Assays: To evaluate the biological effects in cell cultures or biochemical assays.
  • Structure-Activity Relationship Studies: To understand how structural variations influence biological activity.

Several compounds share structural similarities with 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, which may provide insights into its uniqueness:

Compound NameCAS NumberMolecular FormulaNotable Features
8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid1326809-52-2C18H23NO4Unique spirocyclic structure
8-Methyl-4-(2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane1326809-XC18H22FNO4Contains fluorine substituent
8-Methyl-4-(phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane1326812-XC19H25NO4Longer alkyl chain in side group
8-Methyl-1,3-dioxo-spiro[4.5]decane derivativesVariousVariesDifferent functional groups

These comparisons highlight the unique aspects of 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, particularly its specific functional groups and spirocyclic nature, which may contribute to distinct biological activities and chemical properties.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

317.16270821 g/mol

Monoisotopic Mass

317.16270821 g/mol

Heavy Atom Count

23

Dates

Modify: 2023-11-23

Explore Compound Types